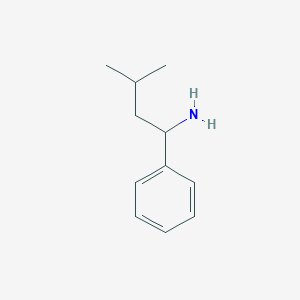

3-Methyl-1-phenylbutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLDKBMTEANJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406947 | |

| Record name | 3-methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42290-97-1 | |

| Record name | 3-methyl-1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Methyl-1-phenylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Methyl-1-phenylbutan-1-amine, a chemical intermediate with applications in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by a distinct amine odor.[1] It is recognized as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributable to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [2] |

| Molecular Weight | 163.26 g/mol | [2] |

| Density | 0.88 g/mL to 0.924 g/cm³ | [1] |

| Boiling Point | 220-230 °C | [1] |

| Melting Point | Approximately -10 °C | [1] |

| Solubility | Soluble in most organic solvents. | [1] |

Experimental Protocols

Determination of Density of a Liquid

The density of a liquid can be determined using various methods, including the use of a pycnometer or a digital density meter. The ASTM D1475 standard test method is a relevant procedure for liquid coatings and related products, which can be adapted for this compound.[3]

Principle: The method involves the precise measurement of the mass of a known volume of the liquid.[4][5]

Apparatus:

-

Pycnometer or density cup of a specified volume

-

Analytical balance with a precision of at least 0.1 mg

-

Constant temperature bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined.[3]

-

The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped.[3]

-

The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

-

The mass of the filled pycnometer is then measured.[3]

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.[3][5]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample is the capillary method.[6][7]

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid is heated, the air in the capillary is replaced by the vapor of the substance. At the boiling point, a steady stream of bubbles will emerge from the capillary. The boiling point is recorded as the temperature at which the liquid re-enters the capillary upon cooling.[6]

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., Mel-Temp apparatus)[7][8]

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end[7]

-

Heating medium (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube with the liquid.[6]

-

The test tube assembly is attached to a thermometer and immersed in the heating bath of the Thiele tube.[7]

-

The apparatus is heated gently and uniformly.[7]

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a critical physical property. For liquids with a freezing point below ambient temperature, a similar principle is applied to determine the freezing point. The capillary method is also widely used for determining the melting point of crystalline solids.[9] ASTM E324 provides a standard test method for this purpose.[10][11]

Principle: A small, powdered sample of the crystalline solid is heated in a capillary tube. The temperature range over which the substance melts from a solid to a liquid is observed and recorded. A narrow melting point range is often indicative of a pure substance.[12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the solidified this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of a few millimeters.[13]

-

The capillary tube is placed in the heating block of the melting point apparatus.[13]

-

The sample is heated at a controlled rate.[13]

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[13] The range between these two temperatures is the melting range.

Visualized Workflows

To further elucidate the experimental and synthetic processes relevant to this compound, the following diagrams are provided.

Caption: A logical workflow for the synthesis of this compound.

Caption: A generalized experimental workflow for determining the boiling point of a liquid.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. matestlabs.com [matestlabs.com]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. phillysim.org [phillysim.org]

- 9. westlab.com [westlab.com]

- 10. store.astm.org [store.astm.org]

- 11. infinitalab.com [infinitalab.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methyl-1-phenylbutan-1-amine: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key physicochemical properties of 3-Methyl-1-phenylbutan-1-amine. It includes a detailed examination of its constitutional and stereoisomers, supported by quantitative data, experimental protocols for its synthesis, and visualizations to illustrate isomeric relationships.

Chemical Structure of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₇N. Its structure consists of a phenyl group and an amino group attached to the first carbon of a four-carbon chain (butane), with a methyl group branching from the third carbon. The systematic IUPAC name for this compound is this compound. It has a molecular weight of 163.26 g/mol .[1][2]

The presence of a chiral center at the first carbon (C1), which is bonded to four different groups (a phenyl group, an amino group, a hydrogen atom, and a 3-methylbutyl group), gives rise to stereoisomerism.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For C₁₁H₁₇N, there are several constitutional isomers and stereoisomers of interest.

Stereoisomers

Due to the chiral center at C1, this compound exists as a pair of enantiomers:

-

(R)-3-Methyl-1-phenylbutan-1-amine

-

(S)-3-Methyl-1-phenylbutan-1-amine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. Key constitutional isomers of this compound include:

-

3-Methyl-2-phenylbutan-1-amine: In this isomer, the phenyl group is attached to the second carbon of the butane chain. This molecule also contains a chiral center at C2.[1][3]

-

3-Methyl-3-phenylbutan-1-amine: Here, both a methyl and a phenyl group are attached to the third carbon of the butane chain. This isomer does not have a chiral center.[2]

-

N-Methyl-3-phenylbutan-1-amine: This is a secondary amine where a methyl group is attached to the nitrogen atom.

Quantitative Data of Isomers

The following table summarizes key quantitative data for this compound and its selected isomers for comparative analysis.

| Property | This compound | 3-Methyl-2-phenylbutan-1-amine | 3-Methyl-3-phenylbutan-1-amine |

| CAS Number | 42290-97-1[4] | 196106-01-1[1] | 17684-34-3[2][5] |

| Molecular Formula | C₁₁H₁₇N[4] | C₁₁H₁₇N[1] | C₁₁H₁₇N[2][5] |

| Molecular Weight ( g/mol ) | 163.26[1][2] | 163.26[1] | 163.26[2][5] |

| Boiling Point (°C) | 220-230[6] | Not available | Not available |

| Density (g/mL) | ~0.88[6] | Not available | Not available |

| XLogP3 | 2.5 | 2.4[1] | Not available |

Isomeric Relationships Visualization

The following diagram illustrates the relationship between this compound and its constitutional isomers.

Caption: Constitutional isomers of this compound.

Experimental Protocols

A common and versatile method for the synthesis of primary amines such as this compound is through the reductive amination of a corresponding ketone.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of racemic this compound from 3-methyl-1-phenylbutan-1-one.

References

Technical Guide: 3-Methyl-1-phenylbutan-1-amine (CAS: 42290-97-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive analytical data, and pharmacological studies for 3-Methyl-1-phenylbutan-1-amine (CAS: 42290-97-1), is limited. This guide compiles the available information from chemical suppliers and databases. Further research would be required to fully characterize this compound.

Chemical Identity and Physical Properties

This compound is an organic compound with the chemical formula C11H17N.[1][2] It is a colorless liquid with a characteristic amine odor.[1] It is soluble in most organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 42290-97-1 | [2] |

| Molecular Formula | C11H17N | [1][2] |

| Molecular Weight | 163.26 g/mol | [1] |

| Boiling Point | 237.2°C at 760 mmHg | [1] |

| Density | 0.924 g/cm³ | [1] |

| Melting Point | Approximately -10°C | [1] |

| Flash Point | 99.5°C | [1] |

| Vapor Pressure | 0.0455 mmHg at 25°C | [1] |

| Refractive Index | 1.514 | [1] |

Synthesis

General Synthesis Approach[1]

One described method involves the hydrogenation of styrene with 2-bromoisobutyric acid in the presence of iron powder at a temperature of approximately 90-100°C.[1] Following the reaction, the target product is obtained by the addition of hydrochloric acid and subsequent neutralization with a sodium hydroxide solution.[1]

Due to the lack of specific procedural details, a workflow diagram cannot be generated.

Analytical Data

Comprehensive analytical data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra for this compound have not been identified in publicly accessible databases. Predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data for this compound Hydrochloride

| Adduct | m/z |

| [M+H]+ | 164.14338 |

| [M+Na]+ | 186.12532 |

| [M-H]- | 162.12882 |

| [M+NH4]+ | 181.16992 |

| [M+K]+ | 202.09926 |

| [M+H-H2O]+ | 146.13336 |

| [M+HCOO]- | 208.13430 |

| [M+CH3COO]- | 222.14995 |

| [M+Na-2H]- | 184.11077 |

| [M]+ | 163.13555 |

| [M]- | 163.13665 |

Data from PubChemLite, predicted using CCSbase.[3]

Applications and Potential Uses

This compound is suggested to have applications in the fields of medicine and chemistry.[1] It can be utilized as an intermediate in organic synthesis for the production of other organic compounds, such as drugs, fragrances, and dyes.[1] Additionally, it may serve as an intermediate for the synthesis of biologically active compounds, for instance, in the development of amide antibacterial drugs.[1]

Biological Activity and Signaling Pathways

There is no available information on the pharmacological properties, mechanism of action, or any associated signaling pathways for this compound in the public domain.

Safety Information

This compound is described as a flammable liquid that may cause irritation and corrosion to the eyes, skin, and respiratory tract.[1] When handling, it is recommended to use appropriate personal protective equipment, including chemical-resistant gloves and goggles, and to work in a well-ventilated area.[1] Contact with strong oxidizing agents and acids should be avoided.[1] Store in a sealed container away from heat and sources of ignition.[1] In case of exposure, rinse the affected area with copious amounts of water and seek medical attention.[1]

Logical Relationships

Due to the limited information, a meaningful logical relationship diagram for experimental workflows or signaling pathways cannot be constructed. However, a simple diagram illustrating its potential role in synthesis can be conceptualized.

Caption: Role as a chemical intermediate.

References

Spectroscopic Profile of 3-Methyl-1-phenylbutan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1-phenylbutan-1-amine. The information herein is intended to support the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside predicted Mass Spectrometry (MS) data. Experimental protocols for acquiring such spectra are also provided.

Compound Overview

This compound is an organic compound with the chemical formula C₁₁H₁₇N.[1] It is a colorless liquid with a characteristic amine odor.[2] The compound is soluble in most organic solvents.[2] It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42290-97-1 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Boiling Point | 237.2 °C at 760 mmHg |

| Density | 0.924 g/cm³ |

| Refractive Index | 1.514 |

Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the following sections present predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Aromatic (C₆H₅) |

| 4.15 | Triplet | 1H | CH-NH₂ |

| 1.90 | Multiplet | 1H | CH(CH₃)₂ |

| 1.65 | Multiplet | 2H | CH₂ |

| 1.50 | Singlet (broad) | 2H | NH₂ |

| 0.95 | Doublet | 6H | CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| 145.0 | Aromatic (Quaternary C) |

| 128.5 | Aromatic CH |

| 127.0 | Aromatic CH |

| 126.0 | Aromatic CH |

| 58.0 | CH-NH₂ |

| 48.0 | CH₂ |

| 25.0 | CH(CH₃)₂ |

| 22.5 | CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch (Primary Amine) |

| 3020 - 3080 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch |

| 1600 - 1620 | Medium | N-H Bend (Scissoring) |

| 1450 - 1580 | Medium to Strong | Aromatic C=C Bending |

| 1000 - 1250 | Medium | C-N Stretch |

| 690 - 770 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

The following predicted mass spectrometry data is for the hydrochloride salt of this compound.

Table 5: Predicted Collision Cross Section (CCS) Values for [M+H]⁺ and other Adducts [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 164.14338 | 138.8 |

| [M+Na]⁺ | 186.12532 | 144.0 |

| [M-H]⁻ | 162.12882 | 141.6 |

| [M+NH₄]⁺ | 181.16992 | 158.9 |

| [M+K]⁺ | 202.09926 | 142.2 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale relative to the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Apply a small amount of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum over the mid-infrared range (4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation:

-

A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

-

Introduce the sample into the mass spectrometer, either by direct infusion or through a chromatographic inlet (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For ESI, the data can be acquired in either positive or negative ion mode.

-

The resulting spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

References

An In-Depth Technical Guide to 3-Methyl-1-phenylbutan-1-amine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-phenylbutan-1-amine (CAS No. 42290-97-1), a chiral amine of significant interest in synthetic and medicinal chemistry. While not a widely studied compound for its direct pharmacological effects, its primary importance lies in its role as a key intermediate in the synthesis of the antidiabetic drug, Repaglinide. This document details the compound's physicochemical properties, outlines plausible and established synthetic protocols, and places its development within the historical context of phenylalkylamine chemistry and the quest for novel therapeutics for type 2 diabetes. Due to the limited publicly available information on the specific discovery and biological activity of this intermediate, this guide also discusses the broader pharmacological context of the phenylalkylamine class and provides detailed methodologies for its synthesis and characterization based on established chemical principles.

Introduction

This compound is a primary amine featuring a phenyl group and an isobutyl group attached to the same chiral carbon. Its molecular structure makes it a valuable building block in asymmetric synthesis. The principal driver for its scientific and commercial interest is its use in the manufacture of Repaglinide, an insulin secretagogue of the meglitinide class.[1] Repaglinide was invented in 1983 and gained FDA approval in 1997 for the treatment of type 2 diabetes.[1][2] The synthesis of the enantiomerically pure (S)-form of the amine is a critical step in the production of this drug. This guide will focus on the racemic compound and its synthesis, as the historical and technical literature often addresses the racemate before chiral resolution or asymmetric synthesis.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 42290-97-1 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| Appearance | Colorless liquid |

| Odor | Special amine odor |

| Density | ~0.924 g/cm³ |

| Boiling Point | 237.2 °C at 760 mmHg |

| Melting Point | ~ -10 °C |

| Flash Point | 99.5 °C |

| Solubility | Soluble in most organic solvents |

| Predicted XlogP | 2.5 |

| Predicted pKa | (Not available) |

| Predicted ¹H NMR | (See Section 4.2 for discussion) |

| Predicted ¹³C NMR | (See Section 4.2 for discussion) |

| Predicted Mass Spec | Major fragments expected from benzylic cleavage and loss of ammonia |

Data compiled from various chemical supplier databases and prediction software.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in the scientific literature, which is common for a synthetic intermediate. Its history is intrinsically linked to the development of the drug for which it is a precursor, Repaglinide, and the broader history of phenylalkylamine synthesis.

The Leuckart Reaction and the Rise of Phenylalkylamines

The synthesis of amines from ketones and aldehydes has been a cornerstone of organic chemistry for over a century. The Leuckart reaction, discovered by Rudolf Leuckart in 1885, was one of the earliest methods for reductive amination, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] This and subsequent developments in reductive amination enabled the synthesis of a vast array of amines, including the pharmacologically significant class of phenylalkylamines. This class includes neurotransmitters, stimulants, and hallucinogens, and their study has been pivotal in the development of neuroscience and medicinal chemistry.[5][6]

Development of Repaglinide and its Intermediates

The development of new treatments for type 2 diabetes has been a major focus of pharmaceutical research. The sulfonylureas, discovered in the 1940s, were the first class of oral insulin secretagogues.[7] In the 1980s, research into new classes of insulin secretagogues with different pharmacokinetic profiles led to the invention of the meglitinides. Repaglinide, invented in 1983, was designed to have a rapid onset and short duration of action, making it suitable for controlling postprandial glucose levels.[1][8] The development of an efficient and stereoselective synthesis for Repaglinide was a significant challenge, and this spurred research into the synthesis of its key chiral intermediates, including (S)-3-Methyl-1-phenylbutan-1-amine.

The logical workflow for the development of a synthetic intermediate like this compound within a drug discovery program is illustrated in the following diagram.

Experimental Protocols

Several synthetic routes can be envisaged for the preparation of this compound. The most direct and widely used laboratory and industrial method is the reductive amination of the corresponding ketone, 3-methyl-1-phenylbutan-1-one.

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[9][10] The reaction proceeds in two steps: the formation of an imine intermediate from the ketone and an amine, followed by the reduction of the imine to the desired amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source.

Reaction:

3-methyl-1-phenylbutan-1-one + NH₃ + [Reducing Agent] → this compound

Detailed Protocol:

-

Materials:

-

3-methyl-1-phenylbutan-1-one (1.0 eq)

-

Ammonia (aqueous solution, e.g., 28-30%, or as ammonium acetate) (excess)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd-C) (1.5-2.0 eq for hydrides)

-

Solvent (e.g., Methanol, Ethanol)

-

Acetic acid (catalytic amount, if needed to promote imine formation)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-methyl-1-phenylbutan-1-one and the solvent (e.g., methanol).

-

Add an excess of the ammonia source (e.g., aqueous ammonia or ammonium acetate). If using aqueous ammonia, the reaction should be well-ventilated.

-

If necessary, add a catalytic amount of acetic acid to lower the pH and facilitate imine formation. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄) portion-wise, ensuring the temperature remains below 10-15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

-

The workflow for this experimental protocol is depicted below.

Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (triplet or doublet of doublets, ~4.0-4.2 ppm), the methylene and methine protons of the isobutyl group, and the two methyl groups of the isobutyl group (doublets). The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the chiral carbon bearing the amine and phenyl groups, and the carbons of the isobutyl group.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) of phenylalkylamines typically shows a prominent molecular ion peak (M⁺).[11][12] The major fragmentation pathway is benzylic cleavage, which for this compound would lead to the loss of the isobutyl radical to form a fragment at m/z 106, or cleavage to form a tropylium ion at m/z 91.[13][14] Another common fragmentation is the loss of an amino group.

-

Pharmacological Context and Potential Signaling Pathways

There is no specific pharmacological data available in the public domain for this compound. Its primary role is that of a synthetic intermediate. However, the broader class of phenylalkylamines exhibits a wide range of biological activities, often by interacting with monoamine neurotransmitter systems.

Many phenylalkylamines act as agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT₂A receptor, or interact with dopamine and norepinephrine transporters.[15] Some phenylalkylamines are also known to act as calcium channel blockers.[16]

Given that this compound is a precursor to Repaglinide, which acts on ATP-dependent potassium channels in pancreatic beta-cells, it is unlikely that the amine itself shares this mechanism of action.[17] Any biological activity would more likely be related to the general properties of phenylalkylamines. A hypothetical signaling pathway, illustrating a common mechanism for a psychoactive phenylalkylamine interacting with a G-protein coupled receptor like the 5-HT₂A receptor, is shown below. It is important to stress that this is a generalized pathway for the chemical class and there is no evidence that this compound follows this pathway.

Conclusion

This compound is a chemically significant molecule, primarily valued for its role in the synthesis of the antidiabetic drug Repaglinide. While its own discovery and pharmacological profile are not extensively documented, its synthesis is achievable through standard and robust chemical methods like reductive amination. Its history is embedded in the broader narrative of the development of synthetic amines and their application in medicinal chemistry. This guide provides researchers and drug development professionals with a solid foundation of its chemical properties, a detailed protocol for its synthesis, and a contextual understanding of its place in the landscape of pharmaceutical chemistry. Further research into the potential biological activities of this and other synthetic intermediates could be a fruitful area of investigation.

References

- 1. Repaglinide - Wikipedia [en.wikipedia.org]

- 2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 8. The Evolution of Diabetes Treatment Through the Ages: From Starvation Diets to Insulin, Incretins, SGLT2-Inhibitors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. mdpi.com [mdpi.com]

- 15. Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction [iris.uniroma1.it]

- 16. researchgate.net [researchgate.net]

- 17. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Areas for 3-Methyl-1-phenylbutan-1-amine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Phenylalkylamine Scaffold for Novel Therapeutics

Abstract

3-Methyl-1-phenylbutan-1-amine and its structural isomers represent a promising, yet underexplored, chemical space within the broader class of phenylalkylamines. While direct biological data for these specific molecules is scarce, their structural similarity to well-characterized psychoactive and cardiovascular compounds suggests a high potential for activity at various pharmacological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthetic routes, and, most importantly, the potential research avenues for this compound. By examining structure-activity relationships of related phenylalkylamines, we delineate potential interactions with serotonin receptors, dopamine transporters, and calcium channels. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide future investigation into this intriguing molecule.

Introduction: The Phenylalkylamine Landscape

The phenylalkylamine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of therapeutic agents and research chemicals. Compounds in this class are known to interact with a variety of biological targets, primarily within the central nervous system (CNS) and the cardiovascular system. Their biological effects are diverse, ranging from psychoactive properties to the modulation of cardiovascular function. The potential of this compound and its isomers lies in the unique combination of a phenyl ring, an amine group, and a branched alkyl chain, which can confer specificity and favorable pharmacokinetic properties.

This guide will focus on the titular molecule, this compound, while also considering its closely related isomers, 3-Methyl-2-phenylbutan-1-amine and 3-Methyl-3-phenylbutan-1-amine, to provide a comparative context for future research.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental for any drug discovery program. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound | 3-Methyl-2-phenylbutan-1-amine | 3-Methyl-3-phenylbutan-1-amine |

| CAS Number | 42290-97-1[1] | 196106-01-1[2] | 17684-34-3[3] |

| Molecular Formula | C₁₁H₁₇N[1] | C₁₁H₁₇N[2] | C₁₁H₁₇N[3] |

| Molecular Weight | 163.26 g/mol [1] | 163.26 g/mol [2] | 163.26 g/mol [3] |

| Boiling Point | ~220-230°C[4] | Not available | Not available |

| Melting Point | ~-10°C[4] | Not available | Not available |

| Density | ~0.88 g/mL[4] | Not available | Not available |

| Predicted XlogP | 2.5[5] | 2.4[2] | Not available |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common method involves the reductive amination of a corresponding ketone.[6] The synthesis of chiral amines is of particular interest, as biological activity is often stereospecific.

Experimental Protocol: Reductive Amination for the Synthesis of Phenylalkylamines

This protocol is a general method that can be adapted for the synthesis of this compound from 3-methyl-1-phenylbutan-1-one.

Materials:

-

3-methyl-1-phenylbutan-1-one (or other suitable carbonyl compound)

-

Amine source (e.g., ammonium acetate, ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

-

Anhydrous methanol or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the carbonyl compound (1.0 eq.) in anhydrous methanol or DCM (to a concentration of ~1.0 M) in a round-bottom flask and cool to 0°C in an ice bath.

-

Add the amine source (3-10 eq.) to the stirred solution and allow the mixture to stir for 15 minutes at 0°C to form the imine intermediate.

-

Add the reducing agent (e.g., sodium triacetoxyborohydride, 2.0 eq.) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography or other suitable methods to afford the desired amine.

A potential workflow for the synthesis and purification is depicted below.

Potential Research Areas and Pharmacological Targets

Based on the structure-activity relationships of the broader phenylalkylamine class, several key research areas can be proposed for this compound and its isomers.

Serotonin 5-HT₂ₐ Receptor Modulation

Phenylalkylamines are well-known for their interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype, which mediates psychedelic and other psychoactive effects.[7][8] The substitution pattern on the phenyl ring and the alkyl chain significantly influences the affinity and efficacy at this receptor.

Proposed Research:

-

Receptor Binding Assays: Determine the binding affinity (Ki) of this compound and its isomers for the human 5-HT₂ₐ receptor.

-

Functional Assays: Evaluate the functional activity (EC₅₀ and Eₘₐₓ) of these compounds as agonists, antagonists, or allosteric modulators of the 5-HT₂ₐ receptor using assays that measure downstream signaling, such as calcium mobilization or β-arrestin recruitment.[2]

Experimental Protocol: 5-HT₂ₐ Receptor Calcium Mobilization Assay

This protocol describes a method to assess the agonist activity of a test compound at the 5-HT₂ₐ receptor by measuring intracellular calcium release.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds and a reference agonist (e.g., serotonin).

-

Fluorescence plate reader.

Procedure:

-

Plate the 5-HT₂ₐ-expressing HEK293 cells in a 96-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

-

Add the compound solutions to the wells and immediately measure the fluorescence intensity over time using a plate reader.

-

Analyze the data to determine the concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values.

The following diagram illustrates a potential signaling pathway for 5-HT₂ₐ receptor activation.

Dopamine Transporter (DAT) Inhibition

Many psychoactive phenylalkylamines exert their effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine. Inhibition of the dopamine transporter (DAT) increases the synaptic concentration of dopamine, leading to stimulant effects.

Proposed Research:

-

DAT Uptake Inhibition Assays: Measure the ability of this compound and its isomers to inhibit the uptake of radiolabeled or fluorescent dopamine into cells expressing the human DAT. This will determine the IC₅₀ values for DAT inhibition.

Experimental Protocol: Dopamine Transporter Uptake Assay

This protocol outlines a method for assessing the inhibitory activity of compounds on the dopamine transporter.

Materials:

-

Cells stably expressing the human dopamine transporter (e.g., CHO-hDAT cells).

-

[³H]Dopamine or a fluorescent dopamine analog.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds and a reference inhibitor (e.g., cocaine or nomifensine).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Plate the hDAT-expressing cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compounds or the reference inhibitor.

-

Add [³H]Dopamine or the fluorescent dopamine analog to initiate the uptake reaction.

-

Incubate for a defined period at 37°C.

-

Terminate the uptake by washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of internalized substrate using a scintillation counter or fluorescence plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The workflow for a DAT inhibition assay is shown below.

Calcium Channel Modulation

Certain phenylalkylamines, such as verapamil, are well-known L-type calcium channel blockers used in the treatment of cardiovascular disorders.[9] The structural features of this compound may confer activity at these ion channels.

Proposed Research:

-

Electrophysiological Studies: Use patch-clamp electrophysiology to directly measure the effects of the compounds on calcium currents in cells expressing different subtypes of voltage-gated calcium channels.

-

High-Throughput Screening: Employ fluorescence-based assays that measure changes in intracellular calcium concentration in response to depolarization to screen for calcium channel modulating activity.

Experimental Protocol: Patch-Clamp Electrophysiology for Calcium Channel Activity

This is a specialized technique that provides detailed information on the interaction of a compound with an ion channel.

Materials:

-

Cells expressing the target voltage-gated calcium channel subtype.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Micropipettes.

-

Extracellular and intracellular recording solutions.

-

Test compounds.

Procedure:

-

Culture the cells on coverslips.

-

Form a high-resistance seal between a micropipette and the cell membrane (giga-seal).

-

Rupture the cell membrane to achieve the whole-cell recording configuration.

-

Apply voltage protocols to elicit calcium currents and record the baseline activity.

-

Perfuse the cell with a solution containing the test compound at various concentrations.

-

Record the calcium currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on channel gating and conductance, and to calculate the IC₅₀ for channel block.

Comparative Analysis of Isomers

The subtle differences in the position of the methyl group among the three isomers of this compound could lead to significant variations in their pharmacological profiles. A comparative study of these isomers is a critical research area.

Table 2: Proposed Comparative Studies for this compound Isomers

| Research Question | Proposed Experiment | Expected Outcome |

| Receptor/Transporter Selectivity | Screen all three isomers against a panel of CNS targets (e.g., 5-HT receptors, dopamine, norepinephrine, and serotonin transporters). | Identification of the most potent and selective isomer for a particular target. |

| Stereoselectivity of Activity | Synthesize the individual enantiomers of the most active isomer and test their biological activity. | Determination of the eutomer and the stereospecificity of the interaction with the target. |

| In Vivo Efficacy | Conduct behavioral pharmacology studies in animal models relevant to the identified in vitro activity (e.g., models of depression, anxiety, or addiction). | Assessment of the in vivo efficacy and potential therapeutic utility of the lead compound. |

| Pharmacokinetic Profiling | Determine the ADME properties of the most promising isomer in preclinical species. | Evaluation of the drug-like properties and suitability for further development. |

Conclusion and Future Directions

This compound and its isomers represent a compelling starting point for novel drug discovery programs. While experimental data on these specific molecules is currently limited, the well-established pharmacology of the broader phenylalkylamine class provides a clear roadmap for future research. The potential for these compounds to modulate key CNS and cardiovascular targets, such as serotonin receptors, dopamine transporters, and calcium channels, warrants a thorough investigation.

The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to begin exploring the therapeutic potential of this intriguing chemical scaffold. A systematic approach, involving synthesis, in vitro screening, and in vivo evaluation, will be crucial to unlocking the full potential of this compound and its derivatives as next-generation therapeutics. The development of stereoselective syntheses will be a critical step in optimizing the pharmacological activity and safety profile of any lead candidates that emerge from these studies. The logical relationship for a drug discovery cascade for these compounds is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. ias.ac.in [ias.ac.in]

- 9. enamine.net [enamine.net]

An In-Depth Technical Guide to 3-Methyl-1-phenylbutan-1-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-phenylbutan-1-amine is a phenethylamine derivative that serves as a foundational structure for the exploration of novel psychoactive compounds and potential therapeutic agents. This technical guide provides a comprehensive overview of the core molecule and its known derivatives, with a focus on their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology. While specific biological data on this compound and its direct N-substituted analogs are limited in publicly accessible literature, this guide extrapolates potential activities based on the well-established pharmacology of the broader phenethylamine class and provides detailed experimental protocols for their synthesis and evaluation.

Core Compound: this compound

This compound is a chiral primary amine with a phenyl group and an isobutyl group attached to the alpha-carbon of the ethylamine backbone.

1.1. Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Special amine odor | [1] |

| Density | ~0.88 g/mL | [1] |

| Boiling Point | 220-230 °C | [1] |

| Melting Point | ~ -10 °C | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Table 1: Physicochemical Properties of this compound

Known Derivatives and Analogues

2.1. N-Substituted Derivatives

Examples of documented N-substituted derivatives include:

-

N-methyl-3-phenylbutan-2-amine [3]

-

N-butyl-3-methyl-3-phenylbutan-1-amine

-

N-butan-2-yl-3-methyl-1-phenylbutan-1-amine

The synthesis of these and other N-alkylated derivatives can be achieved through standard organic chemistry techniques, as detailed in the experimental protocols section.

Potential Biological Activity and Signaling Pathways

The phenethylamine scaffold is a well-known pharmacophore that interacts with various components of the central nervous system, particularly the monoaminergic systems.

3.1. Monoamine Transporter Inhibition

Derivatives of this compound are hypothesized to interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4] The nature and position of substituents on the amine and the phenyl ring will significantly influence the potency and selectivity for these transporters. Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, a mechanism underlying the action of many antidepressants and stimulants.

3.2. Monoamine Oxidase Inhibition

Phenethylamine derivatives can also act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[5] Inhibition of MAO-A or MAO-B can lead to increased levels of serotonin, norepinephrine, and dopamine in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

3.3. Signaling Pathways

The interaction of these compounds with monoamine receptors and transporters can trigger downstream signaling cascades. For instance, activation of dopamine D1 receptors can lead to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK) signaling pathways.[6] Alterations in these pathways are associated with drug addiction and various behavioral effects.[6]

Experimental Protocols

4.1. Synthesis of N-Alkyl Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-alkyl derivatives of this compound from the corresponding ketone, 3-methyl-1-phenylbutan-1-one.

Materials:

-

3-Methyl-1-phenylbutan-1-one

-

Primary or secondary amine (e.g., methylamine, ethylamine, pyrrolidine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 3-methyl-1-phenylbutan-1-one (1.0 eq) in DCM or DCE (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

-

If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

4.2. In Vitro Monoamine Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory activity of synthesized derivatives on monoamine transporters expressed in mammalian cells.[7]

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT

-

Cell culture medium and supplements

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Synthesized derivatives of this compound

-

96-well cell culture plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Plate the HEK293 cells expressing the transporter of interest in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of the test compounds (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle for 10-20 minutes at room temperature.

-

Initiate the uptake by adding a fixed concentration of the respective radiolabeled substrate.

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound represents a valuable chemical scaffold for the design and synthesis of novel compounds with potential activity at monoamine transporters and enzymes. The synthetic and analytical protocols provided in this guide offer a framework for the systematic exploration of its derivatives. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

Disclaimer: The information provided in this document is for research and informational purposes only. The synthesis and handling of the described compounds should be performed by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations.

References

- 1. chembk.com [chembk.com]

- 2. 3-Methyl-3-phenylbutan-1-amine | C11H17N | CID 12241886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-3-phenylbutan-2-amine | C11H17N | CID 14224323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Methyl-1-phenylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 3-Methyl-1-phenylbutan-1-amine (CAS No. 42290-97-1), an organic compound with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from available data for this compound and closely related structural analogs to provide a thorough understanding of its potential hazards and the necessary precautions for its safe use in a laboratory setting.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of a compound is the cornerstone of safe laboratory practice. The following tables summarize the known physicochemical properties of this compound and the toxicological data of a closely related analog, which should be considered indicative of its potential hazards.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 42290-97-1 | [2][3] |

| Molecular Formula | C₁₁H₁₇N | [2][3] |

| Molecular Weight | 163.26 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Special amine odor | [1] |

| Boiling Point | 237.2°C at 760 mmHg | [1] |

| Density | 0.924 g/cm³ | [1] |

| Flash Point | 99.5°C | [1] |

| Vapor Pressure | 0.0455 mmHg at 25°C | [1] |

| Refractive Index | 1.514 | [1] |

| Solubility | Soluble in most organic solvents | [1] |

Table 2: Hazard Identification and GHS Classification (Based on Analog Data)

Note: This data is for a structural analog and should be used as a precautionary guideline.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[4] |

Prudent Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1][5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Safe Handling Practices

-

Avoid direct contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4]

-

Avoid contact with strong oxidizing agents and acids to prevent vigorous reactions.[1][5]

Storage Conditions

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5]

-

Keep away from heat, sparks, and open flames.[1]

-

Store separately from incompatible materials such as strong oxidizing agents and acids.[1][5]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

Spill and Leak Response

-

Small Spills: Absorb with an inert dry material and place in an appropriate waste disposal container.

-

Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Dike the spill with inert material (e.g., sand, earth) and collect for disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate a generalized workflow for handling chemical reagents like this compound and a logical decision-making process for risk mitigation.

Caption: A stepwise workflow for the safe handling of chemical reagents in a laboratory setting.

Caption: A decision tree for mitigating identified hazards before beginning experimental work.

Conclusion

While this compound is a valuable synthetic intermediate, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to always consult the most up-to-date safety information and institutional guidelines before commencing any experimental work.

References

Solubility Profile of 3-Methyl-1-phenylbutan-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-phenylbutan-1-amine, a primary amine with applications in organic synthesis and as an intermediate for pharmaceuticals and other specialty chemicals. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines its predicted solubility in a range of common organic solvents based on its chemical structure and established principles of solubility for analogous aromatic amines. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, providing a framework for researchers to generate precise data. A logical workflow for solubility determination is also presented visually to guide experimental design.

Introduction

This compound (C₁₁H₁₇N) is a primary aromatic amine. Its molecular structure, featuring a phenyl group and a branched alkyl chain, governs its physicochemical properties, including its solubility in various media. A thorough understanding of its solubility is critical for a wide range of applications, from reaction solvent selection and optimization of synthesis pathways to formulation development in the pharmaceutical industry. This guide aims to provide a foundational understanding of its expected solubility behavior and furnish detailed methodologies for its empirical determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a weakly polar compound, is expected to be soluble in a wide array of organic solvents.[1] Aromatic amines are generally soluble in organic solvents like alcohol, benzene, and ether.[2] The presence of the phenyl group and the alkyl chain contributes to its lipophilic character, favoring dissolution in nonpolar and moderately polar organic solvents. The primary amine group can participate in hydrogen bonding, which may impart some solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Structurally Similar Amines in Common Organic Solvents.

| Solvent | Solvent Type | Predicted Solubility of this compound | Reported Solubility of Phenethylamine Analogs |

| Hexane | Nonpolar | Soluble | Insoluble (for hydrochloride salt)[3] |

| Toluene | Nonpolar (Aromatic) | Highly Soluble | Insoluble (for hydrochloride salt)[3] |

| Diethyl Ether | Weakly Polar | Highly Soluble | Highly Soluble[4][5] |

| Chloroform | Weakly Polar | Highly Soluble | Highly Soluble[4] |

| Dichloromethane | Polar Aprotic | Highly Soluble | Soluble[6] |

| Acetone | Polar Aprotic | Soluble | - |

| Ethyl Acetate | Polar Aprotic | Soluble | - |

| Ethanol | Polar Protic | Highly Soluble | Highly Soluble[3][4][5] |

| Methanol | Polar Protic | Highly Soluble | Soluble[3] |

| Water | Polar Protic | Sparingly Soluble | Moderately Soluble[4] |

Note: The predicted solubilities are qualitative estimates. For precise applications, experimental determination is highly recommended.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Nonpolar and weakly polar solvents are expected to be effective at solvating the nonpolar phenyl and alkyl portions of the molecule. Polar aprotic and protic solvents can interact with the amine group.

-

pH (in aqueous systems): As an amine, the compound is basic and will react with acids to form a water-soluble salt.[6] This property is often utilized in separation and purification processes.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of a liquid amine in organic solvents.

General Qualitative Solubility Test

This preliminary test provides a quick assessment of solubility.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethanol)

-

Small test tubes (100 x 13 mm)

-

Pipettes or droppers

-

Vortex mixer

Procedure:

-

Add approximately 2 mL of the selected organic solvent to a clean, dry test tube.

-

Add 5 drops (approximately 0.1 g) of this compound to the test tube.

-

Stopper the test tube and mix thoroughly by vortexing or by sharply tapping the test tube for 1-2 minutes.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the presence of a second liquid layer.

-

Record the substance as soluble or insoluble at that approximate concentration.

Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measurement of solubility by determining the mass of solute dissolved in a known mass of solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Conical flask with a stopper

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a conical flask. The presence of an undissolved phase of the amine is necessary to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature until the undissolved amine has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved droplets.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Weigh the evaporation dish containing the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to evaporate the solvent to dryness.

-

Once the solvent is completely removed, reweigh the evaporation dish containing the dissolved amine residue.

-

The solubility can then be calculated in terms of g/100 g of solvent or other desired units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. moorparkcollege.edu [moorparkcollege.edu]

Molecular weight and formula of 3-Methyl-1-phenylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Methyl-1-phenylbutan-1-amine. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Molecular Information

This compound is a primary amine with the chemical formula C₁₁H₁₇N. Its structure consists of a phenyl group and an isobutyl group attached to a chiral aminomethine center.

Below is a visualization of the chemical structure of this compound.

A Comprehensive Review of Substituted Phenylbutylamines: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylbutylamines represent a versatile class of compounds with significant pharmacological activity across a range of biological targets. This technical guide provides an in-depth review of the current literature, focusing on their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize them. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Targets and Structure-Activity Relationships

Substituted phenylbutylamines primarily exert their effects by modulating the activity of various receptors and ion channels within the central nervous system and periphery. The key molecular targets include dopamine receptors, sigma receptors, and L-type calcium channels. The substitution pattern on both the phenyl ring and the butylamine side chain plays a critical role in determining the potency and selectivity of these compounds.

Dopamine Receptor Interactions

Many substituted phenylbutylamines exhibit affinity for dopamine receptors, particularly the D2 subtype. The interaction with these receptors is a key factor in the antipsychotic and neurological effects of some derivatives.

Structure-Activity Relationship Summary:

-

N-Substitution: The nature of the substituent on the nitrogen atom of the butylamine chain significantly influences binding affinity.

-

Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring can modulate potency and selectivity for different dopamine receptor subtypes.

Sigma Receptor Modulation

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are another important target for phenylbutylamine derivatives. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Structure-Activity Relationship Summary:

-

Lipophilicity: A lipophilic substituent on the nitrogen atom is often crucial for high-affinity sigma receptor binding.

-

Aromatic Substitution: Electron-withdrawing groups on the phenyl ring can enhance binding affinity for sigma receptors.

L-type Calcium Channel Blockade

Certain substituted phenylbutylamines act as L-type calcium channel blockers, leading to vasodilatory and other cardiovascular effects.

Structure-Activity Relationship Summary:

-

The specific substitution patterns required for potent L-type calcium channel blockade are a subject of ongoing investigation, with the overall chemical architecture of the molecule playing a key role.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative substituted phenylbutylamines for their primary biological targets.

Table 1: Binding Affinities (Ki) of Substituted Phenylbutylamines for Dopamine and Sigma Receptors

| Compound ID | R1 (on Phenyl) | R2 (on Nitrogen) | Dopamine D2 Ki (nM) | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference |

| Diphenylbutylamines | ||||||

| 1 | H | H | >10,000 | 250 | 450 | [1] |

| 2a | H | n-Butyl | ND | 18 ± 14 | 35 ± 12 | [1] |

| 2b | NO2 | n-Butyl | ND | 7.5 ± 1 | 15 ± 5 | [1] |

| 3a | H | n-Heptyl | ND | 15 ± 8 | 28 ± 9 | [1] |

| 3b | NO2 | n-Heptyl | ND | 6.2 ± 1.5 | 12 ± 3 | [1] |

| Mono-phenylbutylamines | ||||||

| Dopamine Analogue | 3,4-di-OH | H | 430 (Kapp) | ND | ND | [2] |

| Bivalent Dopamine Analogue (8-carbon linker) | 3,4-di-OH (on both heads) | -(CH2)8- | 82-fold gain vs Dopamine | ND | ND | [2] |

ND: Not Determined

Table 2: Functional Potency (IC50) of Phenylalkylamines on L-type Calcium Channels

| Compound Class | Representative Compound | IC50 (µM) | Reference |

| Phenylalkylamine | Prenylamine | 1.24 | [3] |

| 1,4-Dihydropyridine | Nifedipine (reference) | Comparable to test compounds | [4] |

Signaling Pathways

The interaction of substituted phenylbutylamines with their target receptors initiates downstream signaling cascades that are responsible for their physiological effects.

Caption: Dopamine D2 Receptor Signaling Pathway.